molecular formula C10H23ClN2O B1527410 2-Amino-2-methyl-N,N-dipropylpropanamide hydrochloride CAS No. 1219971-95-5

2-Amino-2-methyl-N,N-dipropylpropanamide hydrochloride

Cat. No. B1527410
CAS RN: 1219971-95-5
M. Wt: 222.75 g/mol
InChI Key: CLQRYNQIEXAFJV-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-N,N-dipropylpropanamide hydrochloride is a chemical compound with the formula C₁₀H₂₃ClN₂O . It is supplied by Matrix Scientific and is classified as an irritant .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-2-methyl-N,N-dipropylpropanamide hydrochloride are not fully detailed in the search results. The compound is known to be an irritant , but other properties such as melting point, boiling point, density, and solubility are not specified.

Scientific Research Applications

Metabolism and Hemoglobin Adduct Formation

Metabolism and Toxicology A study focused on the metabolism of Acrylamide (AM), a structurally similar compound to 2-Amino-2-methyl-N,N-dipropylpropanamide hydrochloride, in humans. The research explored AM's metabolism following oral administration, comparing hemoglobin adduct formation through oral and dermal routes and assessing hormone levels. The study found that around 86% of AM's urinary metabolites were derived from Glutathione (GSH) conjugation, excreted as N-acetyl-S-(3-amino-3-oxopropyl)cysteine and its S-oxide, among others. It highlighted a lesser extent of metabolism via glycidamide compared to rodents and indicated that skin provides a barrier that slows AM absorption, limiting systemic availability after dermal exposure (Fennell et al., 2005).

Interaction with Other Medications

Drug Efficacy and Xanthine Derivatives Research on the modulation of antiepileptic drugs' protective efficacy by xanthine derivatives found that aminophylline and caffeine reduced the efficacy of common antiepileptic drugs against maximal electroshock-induced convulsions. However, enprofylline, a new xanthine derivative with significant bronchodilator potency and devoid of convulsive potential, did not influence the protection offered by various antiepileptics. The study recommended that the use of aminophylline in epileptic patients, especially for pulmonary reasons, should be limited or stopped. In contrast, enprofylline, diprophylline, and pentoxifylline appeared to have no hazardous potential for epileptic patients on anticonvulsive therapy (Czuczwar & Kleinrok, 1990).

Brain Connectivity and Serotonin Receptors

Neurobiology and Psychedelic Research A study on the effects of Lysergic acid diethylamide (LSD), which shares some pharmacological similarities with 2-Amino-2-methyl-N,N-dipropylpropanamide hydrochloride due to its activity on serotonin receptors, indicated that LSD reduced associative brain connectivity but increased sensory-somatomotor connectivity, including in the thalamus. The effects were blocked by Ketanserin, a selective 5-HT2A receptor antagonist, pinpointing the critical role of the 5-HT2A receptor in LSD’s neurobiology. This finding could guide the development of psychedelic-based therapeutics, highlighting the importance of specific serotonin receptors in modulating brain connectivity and altered states of consciousness (Preller et al., 2018).

Safety And Hazards

2-Amino-2-methyl-N,N-dipropylpropanamide hydrochloride is classified as an irritant . This means it may cause skin irritation or serious eye irritation. Proper safety measures should be taken when handling this compound, including the use of protective clothing and eye protection.

properties

IUPAC Name

2-amino-2-methyl-N,N-dipropylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O.ClH/c1-5-7-12(8-6-2)9(13)10(3,4)11;/h5-8,11H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQRYNQIEXAFJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-methyl-N,N-dipropylpropanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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